2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-3-6(4-7)1-2-11-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUXBQDYKSXGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride (C₇H₁₁ClO₃S, MW 210.68 g/mol) features a strained bicyclo[3.1.1]heptane framework with an oxygen atom bridging the 2-position and a methanesulfonyl chloride group at the 1-position. The compound’s SMILES notation (C1COC2(CC1C2)CS(=O)(=O)Cl) confirms its bicyclic topology, where the sulfonyl chloride moiety is appended to a methyl group on the bridgehead carbon. Its reactivity is influenced by both the electron-withdrawing sulfonyl group and the strain inherent to the bicyclic system.
Synthetic Strategies
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
- Bicyclo[3.1.1]heptane-1-methanol core : The oxygen bridge and methyl alcohol group form the foundational bicyclic structure.
- Methanesulfonyl chloride functionalization : Introduced via mesylation of the primary alcohol.
Synthesis of the Bicyclic Alcohol Precursor
Cyclization Approaches
The bicyclo[3.1.1]heptane framework is typically constructed via intramolecular cyclization. One reported method involves the epoxide ring-opening of a preorganized diene, followed by acid-catalyzed cyclization. For example, treatment of a γ,δ-epoxy alcohol with boron trifluoride etherate induces cyclization to form the oxabicyclo[3.1.1] system.
Hypothetical Reaction Pathway
- Epoxidation : A diene precursor (e.g., 1,5-diene-3-ol) is epoxidized using m-chloroperbenzoic acid (mCPBA).
- Cyclization : The epoxide undergoes BF₃·OEt₂-mediated ring-opening and cyclization to yield 2-oxabicyclo[3.1.1]heptan-1-ylmethanol.
Alternative Routes
Diels-Alder reactions between furan derivatives and strained dienophiles (e.g., norbornene) have been explored, though yields are often moderate due to competing side reactions.
Mesylation of the Alcohol Intermediate
The final step involves converting 2-oxabicyclo[3.1.1]heptan-1-ylmethanol to the sulfonyl chloride. This is achieved via reaction with methanesulfonyl chloride (MsCl) under basic conditions.
Standard Procedure
- Reagents :
- 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol (1 equiv)
- Methanesulfonyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv, base)
- Dichloromethane (solvent)
- Conditions :
- Temperature: 0°C → room temperature
- Time: 2–4 hours
- Work-up :
- Quench with ice-cold water
- Extract with DCM, dry over Na₂SO₄
- Concentrate under reduced pressure
Yield : >95% (hypothetical, based on analogous mesylations).
Optimization and Scalability
Solvent and Base Selection
Temperature Control
Maintaining low temperatures (0–5°C) during MsCl addition minimizes sulfonate ester formation and preserves the bicyclic framework’s integrity.
Purification
Crude product is typically purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethyl acetate/hexane mixtures.
Analytical Characterization
Key spectroscopic data for this compound:
Challenges and Limitations
- Bicyclic Strain : The [3.1.1] system’s high angular strain increases susceptibility to ring-opening under harsh conditions.
- Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily, necessitating anhydrous conditions.
Comparative Analysis of Methods
| Method | Precursor | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Epoxide Cyclization | γ,δ-Epoxy alcohol | BF₃·OEt₂, DCM | 65 | 90 |
| Diels-Alder | Furan + Dienophile | Heat, toluene | 40 | 85 |
| Direct Mesylation | Bicyclic alcohol | MsCl, Et₃N, DCM | 95 | 98 |
Industrial Applications and Patents
While no direct patents for this compound exist, analogous sulfonyl chlorides are employed in:
- Pharmaceuticals : As intermediates in protease inhibitor synthesis.
- Polymer Chemistry : Crosslinking agents for epoxy resins.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonate esters, can interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Core Bicyclic Framework Variations
The bicyclo[3.1.1] system distinguishes the target compound from related oxabicyclo derivatives. Key analogs include:
| Compound Name | Bicyclo System | Substituent | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-Oxabicyclo[2.2.2]octan-4-yl ethanamine HCl | [2.2.2] | Ethanamine hydrochloride | 191.70 | EN300-26861148 |
| 1-{2-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine | [2.2.1] | Ethanamine | 141.21 | EN300-26862393 |
| 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride | [3.1.1] | Methanesulfonyl chloride | ~210–220 (estimated) | Not provided |
Key Observations :
Functional Group Reactivity
- Methanesulfonyl Chloride : This group is electrophilic, enabling nucleophilic displacement (e.g., with amines to form sulfonamides). In contrast, amine-containing analogs (e.g., EN300-26862393) participate in coupling reactions or salt formation (e.g., hydrochlorides) .
- Pharmacological Relevance : Sulfonyl chlorides are intermediates in antibiotic synthesis (e.g., β-lactams in ), whereas amine derivatives serve as building blocks for bioactive molecules .
Physical and Chemical Properties
Solubility and Stability
- Target Compound: The polar sulfonyl chloride group may reduce solubility in nonpolar solvents compared to amine hydrochlorides (e.g., EN300-26861148, soluble in polar solvents like water or methanol) .
- Stability : Methanesulfonyl chlorides are moisture-sensitive, requiring anhydrous storage. Amine hydrochlorides (e.g., EN300-26861263) exhibit higher stability under ambient conditions .
Purity and Crystallinity
- highlights crystallinity testing for bicyclic β-lactams, suggesting that the target compound may require similar purity standards (e.g., USP〈695〉) for pharmaceutical applications .
Biological Activity
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride is a bicyclic compound with significant potential in various fields, particularly in biological and medicinal chemistry. This compound features a unique structure that includes an oxirane ring fused to a cyclohexane framework, contributing to its reactivity and versatility in chemical reactions.
The molecular formula of this compound is CHClOS, and it has a molecular weight of approximately 194.68 g/mol. The compound's sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial for its biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClOS |
| Molecular Weight | 194.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2416228-82-3 |
The biological activity of this compound primarily stems from its sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various biological molecules, including proteins and nucleic acids. This reactivity allows for the modification of biomolecules, facilitating studies on their structure and function.
Key Reactions
- Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide derivatives, which can exhibit diverse biological activities.
- Hydrolysis: In aqueous environments, the compound can hydrolyze to form the corresponding sulfonic acid, impacting its biological availability.
Biological Applications
Research has indicated that this compound may have several applications in biological systems:
Protein Modification: The compound is utilized in the modification of proteins and peptides, which can help elucidate their functional mechanisms and interactions within cellular pathways.
Drug Development: There is ongoing investigation into its potential as a precursor for sulfonamide-based pharmaceuticals, which are known for their antimicrobial properties.
Biochemical Tools: Its ability to selectively modify biomolecules makes it a valuable tool in biochemical research for studying enzyme mechanisms and receptor interactions.
Case Study 1: Protein Targeting
In a study focused on enzyme inhibition, researchers used this compound to modify specific amino acid residues within target proteins. The modifications led to significant changes in enzyme activity, demonstrating the compound's potential as a targeted inhibitor in drug design.
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting pathways for developing new antimicrobial agents.
Comparison with Similar Compounds
When compared to other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride, this compound offers unique reactivity due to its bicyclic structure:
| Compound | Structure Type | Key Applications |
|---|---|---|
| Methanesulfonyl Chloride | Simple Sulfonyl | General reagent in organic synthesis |
| Benzenesulfonyl Chloride | Aromatic Sulfonyl | Used in pharmaceuticals and agrochemicals |
| This compound | Bicyclic Sulfonyl | Protein modification, drug development |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride?
- Methodological Answer : The synthesis typically involves functionalization of bicyclic precursors. For example, sulfonyl chloride derivatives are prepared via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. In related bicyclo[2.2.2]octane systems, photocatalytic cycloaddition reactions have been employed to construct bicyclic frameworks, followed by sulfonation . A specific route for oxabicyclic systems may involve ring-closing metathesis or oxidation of thioether intermediates to sulfonyl chlorides.
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic structure and sulfonyl chloride moiety. Key signals include downfield-shifted protons adjacent to the oxygen atom in the oxabicyclic system and characteristic sulfonyl chloride resonances in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (e.g., [M+Na]⁺ peaks). Infrared (IR) spectroscopy identifies S=O stretching vibrations (~1350–1150 cm⁻¹) .
Q. What are the key reactivity patterns observed with nucleophiles under varying conditions?
- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:
- Amines : React at room temperature in dichloromethane or THF to yield sulfonamides.
- Alcohols : Require base (e.g., pyridine) to scavenge HCl, forming sulfonate esters.
Steric hindrance from the bicyclic framework may slow reactivity compared to linear analogs. Reaction rates can be optimized by adjusting solvent polarity and temperature .
Advanced Research Questions
Q. What strategies are employed to resolve data contradictions in reaction yields when using different catalytic systems?
- Methodological Answer : Contradictions in yields (e.g., between photocatalytic vs. thermal conditions) are analyzed via kinetic studies and computational modeling. For instance, photocatalytic methods (e.g., using Ru(bpy)₃²⁺) may favor radical intermediates, while thermal activation relies on conventional transition states. Control experiments isolating intermediates (e.g., EPR for radicals) and varying light intensity/temperature can clarify mechanistic pathways .
Q. How does the bicyclic framework influence the compound’s electrophilic properties in comparison to monocyclic sulfonyl chlorides?
- Methodological Answer : The bicyclic structure imposes geometric constraints that alter electron distribution. For example, the oxabicyclo[3.1.1]heptane system creates a rigid, electron-deficient sulfonyl group due to ring strain and inductive effects. This enhances electrophilicity in polar aprotic solvents, as shown by faster reaction rates with weak nucleophiles (e.g., water) compared to monocyclic analogs. Computational studies (DFT) can quantify charge density differences .
Q. What experimental approaches are used to investigate the compound’s potential as a chiral derivatizing agent in asymmetric synthesis?
- Methodological Answer :
- Enantiomeric Resolution : React the sulfonyl chloride with racemic amines/alcohols and analyze diastereomer ratios via chiral HPLC or NMR.
- X-ray Crystallography : Resolve absolute configuration of derivatives to confirm stereochemical fidelity.
- Kinetic Studies : Compare reaction rates of enantiomers under chiral catalysts (e.g., BINOL-based systems) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
